
2,2-Dichloroethyl(methyl)lead
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dichloroethyl(methyl)lead is an organolead compound with the chemical formula C3H6Cl2Pb. This compound is part of a broader class of organolead compounds, which have been studied for their unique chemical properties and potential applications in various fields. Organolead compounds are known for their toxicity and environmental persistence, which has led to significant research into their behavior and effects.
准备方法
The synthesis of 2,2-Dichloroethyl(methyl)lead typically involves the reaction of lead(II) chloride with 2,2-dichloroethyl methyl ether in the presence of a suitable solvent. The reaction conditions often require careful control of temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps to purify the final product.
化学反应分析
2,2-Dichloroethyl(methyl)lead undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form lead oxides and other by-products.
Reduction: Reduction reactions can convert it to lower oxidation state lead compounds.
Substitution: It can undergo substitution reactions where the chlorine atoms are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organolead compounds.
Biology: Research has explored its effects on biological systems, particularly its toxicity and mechanisms of action.
Medicine: While its toxicity limits its direct use in medicine, it has been studied for its potential to disrupt biological pathways, which could inform the development of new therapeutic agents.
Industry: It has applications in the production of specialized chemicals and materials, although its use is limited due to environmental and health concerns.
作用机制
The mechanism of action of 2,2-Dichloroethyl(methyl)lead involves its interaction with biological molecules, leading to the disruption of cellular processes. It can bind to proteins and enzymes, inhibiting their function and leading to cellular toxicity. The molecular targets include enzymes involved in cellular respiration and DNA replication, which can result in cell death and other toxic effects.
相似化合物的比较
2,2-Dichloroethyl(methyl)lead can be compared to other organolead compounds such as tetraethyllead and tetramethyllead. While all these compounds share similar toxicological profiles, this compound is unique in its specific chemical structure and reactivity. Similar compounds include:
Tetraethyllead: Historically used as an anti-knock agent in gasoline.
Tetramethyllead: Another organolead compound with similar applications and toxicity.
Lead(II) acetate: Used in various industrial processes and as a reagent in laboratories.
属性
分子式 |
C3H6Cl2Pb |
|---|---|
分子量 |
320 g/mol |
IUPAC 名称 |
2,2-dichloroethyl(methyl)lead |
InChI |
InChI=1S/C2H3Cl2.CH3.Pb/c1-2(3)4;;/h2H,1H2;1H3; |
InChI 键 |
RKQJCFBEICJKJT-UHFFFAOYSA-N |
规范 SMILES |
C[Pb]CC(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bicyclo[7.4.4]heptadecane](/img/structure/B12557563.png)
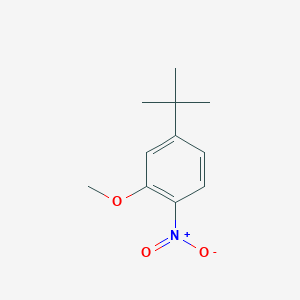
![Methanone, phenyl[(2R,3S)-3-phenyloxiranyl]-](/img/structure/B12557578.png)
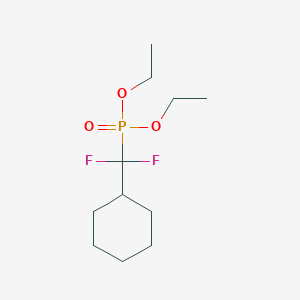
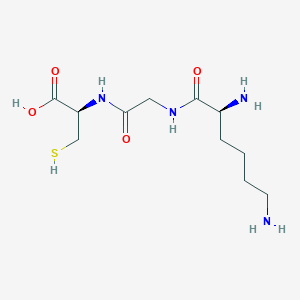
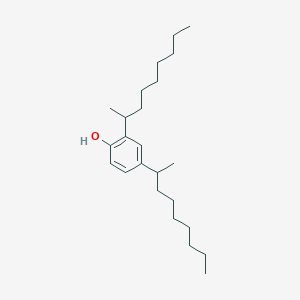
![1-[(2-Hydroxyethyl)amino]-3-[(octadecan-2-yl)oxy]propan-2-ol](/img/structure/B12557604.png)



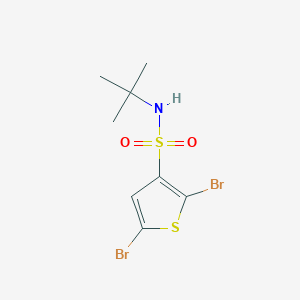

![Methyl ([1,4'-bipiperidin]-1'-yl)acetate](/img/structure/B12557634.png)
![Piperidine, 3-methyl-1-[2-methyl-1-(2-thienyl)cyclohexyl]-](/img/structure/B12557642.png)
